Cas no 80-34-2 (Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-)

Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- structure
80-34-2 structure
Product Name:Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
CAS-nummer:80-34-2
MF:C11H14N4O2S2
MW:298.384459018707
CID:721524
PubChem ID:66458
Update Time:2025-04-19

Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-amino-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
    • 4-amino-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • Glyprothiazol
    • Sulfanilamide, N(sup 1)-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
    • D02424
    • UNII-1804FJN4MO
    • GLYPROTHIAZOL [INN]
    • PASIT
    • 80-34-2
    • VK-57
    • 1804FJN4MO
    • Sulfaisopropylthiadiazole
    • CHEMBL450117
    • Glyprothiazolum
    • GLYPROTHIZOL
    • N(sup 1)-(5-Isopropyl-1,3,4-thiadiazol-2-yl)sulfanilamide
    • Benzenesulfonamide, 4-amino-N-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)-
    • NS00124130
    • IPTD
    • 4-Amino-N-(5-(1-methylethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • Gliprotiazol [INN-Spanish]
    • Gliprotiazol
    • Glyprothiazole
    • 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • RP 2254
    • Q27251954
    • RP-2254
    • Glyprothiazol (INN)
    • 2254 R.P.
    • SCHEMBL1814714
    • Glyprothizolum
    • AKOS002666351
    • Glyprothiazol [INN:DCF]
    • VK 57
    • Glyprothiazolum [INN-Latin]
    • DTXSID80229994
    • Inchi: 1S/C11H14N4O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,12H2,1-2H3,(H,14,15)
    • InChI-sleutel: OPIGMRDAPFQALU-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)N)(NC1=NN=C(C(C)C)S1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 298.05581805g/mol
  • Monoisotopische massa: 298.05581805g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 388
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 135Ų

Experimentele eigenschappen

  • Dichtheid: 1.3753 (rough estimate)
  • Brekindex: 1.6440 (estimate)
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.